molecular formula C21H18 B13762163 BENZ(a)ANTHRACENE, 9-ISOPROPYL- CAS No. 63020-48-4

BENZ(a)ANTHRACENE, 9-ISOPROPYL-

Cat. No.: B13762163
CAS No.: 63020-48-4
M. Wt: 270.4 g/mol
InChI Key: PPSSWZLVDPGSQP-UHFFFAOYSA-N
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Description

Chemical Identity and Properties 9-Isopropylbenz(a)anthracene (CAS: 63020-48-4) is a polycyclic aromatic hydrocarbon (PAH) derivative of benz(a)anthracene. Its molecular formula is C₂₁H₁₈, with a molecular weight of 270.39 g/mol. Structurally, it features a benz(a)anthracene backbone substituted with an isopropyl group at the 9-position (Figure 1). The compound is reported as a "questionable carcinogen" with experimental tumorigenic data, notably inducing skin tumors in mice at a TDLo (lowest toxic dose) of 700 mg/kg over 29 weeks . Upon thermal decomposition, it emits acrid smoke and fumes, necessitating careful handling .

The isopropyl group likely increases hydrophobicity compared to unsubstituted benz(a)anthracene.

Properties

CAS No.

63020-48-4

Molecular Formula

C21H18

Molecular Weight

270.4 g/mol

IUPAC Name

9-propan-2-ylbenzo[a]anthracene

InChI

InChI=1S/C21H18/c1-14(2)16-8-9-17-13-21-18(12-19(17)11-16)10-7-15-5-3-4-6-20(15)21/h3-14H,1-2H3

InChI Key

PPSSWZLVDPGSQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C=C3C(=C2)C=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Overview

The synthesis of 9-isopropylbenz[a]anthracene typically involves the introduction of an isopropyl group at the 9-position of the benz[a]anthracene molecule. The benz[a]anthracene core can be prepared or functionalized through various aromatic substitution or addition reactions, often starting from anthracene derivatives or benz[a]anthracene itself.

General Synthetic Strategies

  • Alkylation of Benz[a]anthracene : Direct electrophilic substitution using isopropyl halides or isopropyl cation equivalents under Friedel-Crafts alkylation conditions can introduce the isopropyl group at the 9-position. However, regioselectivity and polyalkylation are concerns that require careful optimization.

  • Functional Group Interconversion and Subsequent Alkylation : Another approach involves first introducing a functional group (e.g., formyl or halide) at the 9-position, followed by conversion to the isopropyl substituent via reduction or organometallic coupling.

  • Metal-Promoted Borylation and Subsequent Functionalization : Recent advances include sodium-promoted borylation of polycyclic aromatic hydrocarbons, such as benz[a]anthracene, to generate diborylated intermediates that can be further transformed into alkylated derivatives, including isopropyl-substituted products.

Detailed Preparation Method from Literature and Patents

While direct preparation methods specifically for BENZ(a)ANTHRACENE, 9-ISOPROPYL- are scarce in open literature, related preparation methods for functionalized anthracene derivatives provide useful insights. For example, a patented method for preparing 9-substituted anthracene derivatives involves the following steps, which can be adapted for 9-isopropylbenz[a]anthracene synthesis:

Step Description Conditions Notes
1 Preparation of 9-anthracene formaldehyde (9-anthraldehyde) React anthracene with phosphorus oxychloride and N,N-dimethylformamide (DMF) at 60–120°C for 6–48 hours Molar ratio anthracene:POCl3:DMF = 1:1–3:1–3; yields 9-anthraldehyde with melting point 104–105°C
2 Synthesis of hydrazine derivative (1,1-diphenylhydrazine) Reduce N-nitrosodiphenylamine with zinc powder and glacial acetic acid in alcohol solvent at 0–40°C for 1–9 hours Used as intermediate for hydrazone formation
3 Formation of 9-anthracenecarbaldehyde-1,1-diphenylhydrazone React 9-anthraldehyde with 1,1-diphenylhydrazine at 30–120°C for 12–48 hours, followed by recrystallization in benzene Product purity >99.5% (HPLC); yield ~88%

This approach highlights the preparation of functionalized anthracene derivatives at the 9-position, which can be further modified to introduce an isopropyl group via reduction or organometallic coupling.

Sodium-Promoted Borylation Approach

A recent synthetic methodology involves sodium-promoted borylation of polycyclic aromatic hydrocarbons, including benz[a]anthracene, to yield diborylated intermediates. These intermediates can be selectively transformed into alkylated derivatives such as 9-isopropylbenz[a]anthracene through subsequent cross-coupling reactions:

Reaction Reagents Conditions Yield Notes
Diborylation of benz[a]anthracene Sodium dispersion, methoxypinacolborane (MeOBpin) −40°C, 2 hours in DME solvent High yield (e.g., 73% for similar compounds) Predominantly anti isomer formed; positions correspond to Birch reduction sites

Subsequent functionalization of the borylated intermediate with isopropyl electrophiles or via Suzuki-Miyaura coupling can yield the desired 9-isopropyl derivative.

Data Tables Summarizing Key Preparation Parameters

Parameter Range/Value Comments
Anthracene to POCl3 molar ratio 1:1 to 1:3 Controls formation of 9-anthraldehyde
Reaction temperature for 9-anthraldehyde 60–120°C Higher temperature increases reaction rate
Reaction time for 9-anthraldehyde 6–48 hours Longer times improve yield but require optimization
Reduction temperature for hydrazine synthesis 0–40°C Mild conditions to avoid side reactions
Reaction time for hydrazone formation 12–48 hours Ensures complete formation of hydrazone
Sodium-promoted borylation temperature −40°C Low temperature critical for selectivity
Borylation reaction time 2 hours Efficient conversion to diborylated product

Analysis and Research Findings

  • The preparation of 9-substituted benz[a]anthracene derivatives such as 9-isopropylbenz[a]anthracene requires regioselective functionalization at the 9-position, which is sterically and electronically favored in many anthracene derivatives.

  • The use of phosphorus oxychloride and DMF to form 9-anthraldehyde is a well-established route that provides a versatile intermediate for further functionalization.

  • Sodium-promoted borylation represents a modern, efficient method to introduce boron substituents selectively on polycyclic aromatic hydrocarbons, enabling subsequent cross-coupling to install alkyl groups such as isopropyl.

  • Purity and yield optimization depend on precise control of molar ratios, temperatures, and reaction times, as demonstrated in the patent examples.

  • The combination of classical electrophilic substitution, hydrazone chemistry, and modern organoboron methodologies offers a comprehensive toolkit for preparing BENZ(a)ANTHRACENE, 9-ISOPROPYL- and related derivatives.

Chemical Reactions Analysis

Types of Reactions: BENZ(a)ANTHRACENE, 9-ISOPROPYL- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinones and other oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of dihydro or tetrahydro derivatives.

    Substitution: Common substitution reactions include halogenation, nitration, and sulfonation, where hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are often employed.

    Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe). Nitration typically uses a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of BENZ(a)ANTHRACENE, 9-ISOPROPYL-.

Scientific Research Applications

Carcinogenicity Studies

Benz(a)anthracene, 9-isopropyl- is primarily studied for its carcinogenic properties. Research indicates that this compound can interact with DNA, leading to mutagenic effects. It is structurally related to benz(a)anthracene, which is known for its strong mutagenic properties and is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC) .

Key Findings:

  • Tumor Induction: Studies have shown that compounds within this family can cause tumors in various animal models. For instance, benz(a)anthracene itself has been linked to skin tumors when applied dermally and to liver cancer upon injection .
  • Mechanisms of Action: The metabolites of benz(a)anthracene, 9-isopropyl-, can form adducts with DNA, disrupting normal cellular processes and leading to cancer development.

Material Science

In material science, benz(a)anthracene, 9-isopropyl- is investigated for its potential use in developing advanced materials due to its unique electronic properties. The compound's ability to act as a semiconductor makes it useful in organic electronics and photonic devices.

Applications:

  • Organic Light Emitting Diodes (OLEDs): Its properties are being explored for use in OLEDs where efficient light emission is crucial.
  • Photovoltaics: The compound may also contribute to the development of organic solar cells due to its electronic characteristics.

Environmental Monitoring

Benz(a)anthracene, 9-isopropyl- is also significant in environmental studies as a marker for pollution from combustion processes. It is often found in emissions from vehicles and industrial processes.

Environmental Implications:

  • Bioaccumulation: The compound's persistence in the environment raises concerns about bioaccumulation in food chains .
  • Regulatory Measures: Due to its carcinogenic nature, it is monitored under various environmental regulations aimed at reducing exposure to hazardous substances .

Comparative Analysis with Other PAHs

The following table summarizes the characteristics of benz(a)anthracene, 9-isopropyl-, compared to other notable PAHs:

Compound NameStructure TypeCarcinogenic PotentialUnique Features
Benz(a)anthraceneFour-ring systemYesStrong mutagenic properties
PyreneFour-ring systemModerateUsed in dyes; less potent than benz(a)anthracene
Benzo[a]pyreneFive-ring systemYesHighly carcinogenic; common environmental pollutant
AnthraceneThree-ring systemLowUsed as a dye; less toxic than benz(a)anthracene
FluorantheneFour-ring systemModerateUsed in organic synthesis; lower toxicity

Benz(a)anthracene, 9-isopropyl- stands out due to its specific structural modification that affects its reactivity and biological interactions compared to other compounds in this category .

Comparison with Similar Compounds

Comparison with Parent Compound: Benz(a)anthracene

Structural and Functional Differences

  • Molecular Formula : Benz(a)anthracene (C₁₈H₁₂) vs. 9-isopropyl derivative (C₂₁H₁₈).
  • Benz(a)anthracene itself is a well-characterized hazardous substance linked to carcinogenicity , whereas the 9-isopropyl variant’s carcinogenicity remains under investigation .

Toxicity Profile

  • Benz(a)anthracene: Classified as hazardous due to genotoxic and carcinogenic properties.
  • 9-Isopropylbenz(a)anthracene: Demonstrated tumorigenicity in murine models but lacks conclusive human data, leading to its "questionable" carcinogen status .

Comparison with 7,12-Dimethylbenz(a)anthracene

Structural Divergence

  • Substituents : 7,12-Dimethylbenz(a)anthracene has methyl groups at positions 7 and 12, whereas the 9-isopropyl variant has a single bulky substituent.
  • Molecular Formula : C₂₀H₁₆ (7,12-dimethyl) vs. C₂₁H₁₈ (9-isopropyl).

Comparison with 9-Methylbenz(a)anthracene

Structural Similarities
Both compounds feature substitution at the 9-position, but with methyl (C₁₉H₁₄) vs. isopropyl (C₂₁H₁₈) groups.

Data Tables

Table 1: Structural and Toxicological Comparison

Compound Substituents Molecular Formula Molecular Weight (g/mol) CAS No. Carcinogenicity Status
Benz(a)anthracene None C₁₈H₁₂ 228.29 56-55-3 Known hazardous carcinogen
9-Isopropylbenz(a)anthracene 9-isopropyl C₂₁H₁₈ 270.39 63020-48-4 Questionable carcinogen
7,12-Dimethylbenz(a)anthracene 7,12-dimethyl C₂₀H₁₆ 256.34 Not provided Potent carcinogen (inferred)
9-Methylbenz(a)anthracene 9-methyl C₁₉H₁₄ 242.31 2381-16-0 Unclassified

Table 2: Handling Requirements

Compound Key Safety Measures
7,12-Dimethylbenz(a)anthracene Class I Type B hoods; HEPA vacuums; wet cleanup
9-Isopropylbenz(a)anthracene Avoid thermal decomposition; general PAH precautions

Research Findings and Implications

  • Substituent Position and Carcinogenicity: Methyl groups at positions 7 and 12 (e.g., 7,12-dimethylbenz(a)anthracene) are strongly associated with metabolic activation into electrophilic diol-epoxides, enhancing DNA adduct formation.
  • Thermal Stability : 9-Isopropylbenz(a)anthracene’s acrid decomposition products suggest unique hazards compared to analogs, necessitating ventilation controls .

Biological Activity

Benz(a)anthracene, 9-isopropyl- is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C21H18. It is a derivative of benz(a)anthracene, distinguished by the presence of an isopropyl group at the 9-position. This structural modification influences its biological activity, particularly its carcinogenic potential.

Carcinogenicity and Biological Activity

Benz(a)anthracene, 9-isopropyl- is classified as a probable human carcinogen due to its ability to form DNA adducts through metabolic activation. The compound's metabolites can interact with DNA, leading to mutations and cancer development. Studies indicate that its biological activity is closely linked to its structural characteristics, which enhance its reactivity compared to other PAHs.

Key Findings on Biological Activity

  • Carcinogenic Potential : Evidence suggests that Benz(a)anthracene, 9-isopropyl- has significant carcinogenic properties similar to its parent compound. It has been shown to induce tumors in animal models when administered in sufficient doses.
  • Mechanism of Action : The compound undergoes metabolic activation primarily via cytochrome P450 enzymes, leading to the formation of reactive intermediates that bind covalently to DNA .
  • Comparative Toxicity : In comparative studies with other PAHs, Benz(a)anthracene, 9-isopropyl- exhibited higher toxicity levels than less substituted analogs like anthracene but lower than more complex PAHs like benzo[a]pyrene .

Table 1: Comparative Carcinogenicity of Selected PAHs

Compound NameStructure TypeCarcinogenic PotentialUnique Features
Benz(a)anthraceneFour-ring systemYesStrong mutagenic properties
Benz(a)anthracene, 9-isopropyl-Four-ring system + IsopropylProbableEnhanced reactivity due to isopropyl group
Benzo[a]pyreneFive-ring systemYesHighly carcinogenic; common environmental pollutant
PyreneFour-ring systemModerateLess potent than benz(a)anthracene; used in dyes
AnthraceneThree-ring systemLowUsed as a dye; less toxic than benz(a)anthracene

Case Studies

  • Skin Tumor Initiation : A study involving various PAHs demonstrated that Benz(a)anthracene, 9-isopropyl- could initiate skin tumors in mice when applied topically. The tumor incidence was significantly higher compared to controls, supporting its classification as a carcinogen .
  • In Vitro Studies : Research utilizing fish models showed that Benz(a)anthracene, 9-isopropyl- activated the aryl hydrocarbon receptor (AhR), indicating its potential ecological impact through bioaccumulation and toxicity in aquatic environments .
  • Metabolic Activation Studies : Investigations into the metabolic pathways of Benz(a)anthracene, 9-isopropyl- revealed that it undergoes similar metabolic processes as other PAHs, leading to the formation of DNA-reactive species that contribute to its carcinogenic effects .

Q & A

Basic Research Questions

Q. What are the critical physical and chemical properties of 9-isopropyl-benz(a)anthracene that inform laboratory handling and experimental design?

  • Methodological Answer : Key properties include a melting range of 315–318°F (157–159°C), boiling point near 815°F (435°C), and molecular weight of 228.29 g/mol. Its low solubility in aqueous solutions necessitates the use of organic solvents (e.g., DMSO) for dissolution. Handling requires inert atmospheres (e.g., nitrogen) to prevent oxidation, and storage in amber glass to mitigate photodegradation due to its fluorescent properties .

Q. Which analytical techniques are most reliable for characterizing 9-isopropyl-benz(a)anthracene and assessing purity?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is optimal for quantifying purity, while Gas Chromatography-Mass Spectrometry (GC-MS) identifies volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves structural confirmation, particularly the isopropyl substituent’s position. For crystalline samples, X-ray diffraction provides crystallographic data .

Q. What safety protocols are essential for laboratory handling of this compound?

  • Methodological Answer : Use Class I, Type B biological safety hoods for synthesis steps to minimize inhalation risks. Implement wet methods or HEPA-filter vacuums for cleanup to avoid aerosolization. Mandatory PPE includes nitrile gloves, lab coats, and NIOSH-approved N95 respirators. Emergency showers and eyewash stations must be accessible .

Advanced Research Questions

Q. How can researchers optimize Friedel-Crafts alkylation to synthesize 9-isopropyl-benz(a)anthracene with high regioselectivity?

  • Methodological Answer : Use AlCl₃ as a Lewis catalyst in anhydrous dichloromethane at 0–5°C to direct isopropyl group addition to the 9-position. Monitor reaction progress via thin-layer chromatography (TLC) and quench with ice-cold water. Purify via column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the product. Reference analogous syntheses of benzo(c)phenanthrene derivatives for troubleshooting .

Q. What strategies address contradictions in carcinogenicity data across in vivo and in vitro studies?

  • Methodological Answer : Apply dose-response alignment by normalizing exposure metrics (e.g., µg/kg/day) between models. Use metabolomic profiling to identify species-specific activation pathways (e.g., cytochrome P450 isoforms). Cross-validate findings with epidemiological data from occupational cohorts exposed to PAHs .

Q. How should chronic toxicity studies be designed to evaluate long-term effects of 9-isopropyl-benz(a)anthracene exposure?

  • Methodological Answer : Implement a tiered approach:

  • Tier 1 : Subacute rodent studies (28-day exposure) to identify target organs (e.g., liver, kidneys) via histopathology and serum biomarkers.
  • Tier 2 : Chronic bioassays (18–24 months) with staggered dosing to assess tumorigenicity. Include control groups exposed to parent PAHs (e.g., benz(a)anthracene) for comparative analysis .

Q. What computational methods predict the environmental persistence and bioaccumulation potential of this compound?

  • Methodological Answer : Employ Quantitative Structure-Activity Relationship (QSAR) models (e.g., EPI Suite) to estimate log Kow (octanol-water coefficient) and biodegradation half-life. Validate with experimental soil adsorption studies using HPLC-fluorescence detection to track degradation intermediates .

Data Analysis and Interpretation

Q. How can researchers statistically reconcile discrepancies in genotoxicity assay results (e.g., Ames test vs. comet assay)?

  • Methodological Answer : Apply Bayesian meta-analysis to weight data by assay sensitivity (e.g., Salmonella TA100 strain specificity) and sample size. Use hierarchical clustering to identify outlier studies influenced by metabolic activation systems (e.g., S9 liver homogenate) .

Q. What quality control criteria ensure reproducibility in exposure assessment studies?

  • Methodological Answer : Adopt the OECD Test Guideline 451 for carcinogenicity testing, including blind scoring of histopathological slides and inter-laboratory calibration of analytical equipment. Report data using the STROBE checklist for observational studies .

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